molecular formula C36H70O19 B145826 Hydroxyethyl cellulose CAS No. 9004-62-0

Hydroxyethyl cellulose

Cat. No.: B145826
CAS No.: 9004-62-0
M. Wt: 806.9 g/mol
InChI Key: DFJVHKAPIXJTSC-UHFFFAOYSA-N
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Description

Hydroxyethyl cellulose (HEC) is a non-ionic, water-soluble cellulose derivative synthesized by reacting cellulose with ethylene oxide under alkaline conditions . Its structure is characterized by hydroxyethyl groups grafted onto the cellulose backbone, enhancing hydrophilicity and chemical reactivity . HEC is biodegradable, biocompatible, and environmentally friendly, making it a critical material in industries such as pharmaceuticals, cosmetics, coatings, and 3D bioprinting . Its ability to form stable gels and modify rheological properties has been extensively documented. For example, optimal gel formation occurs at 380 r/min with 2 hours of stirring, yielding uniform texture and stability .

Properties

IUPAC Name

1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVHKAPIXJTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Details MSDS
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

9004-62-0
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Melting Point

Decomposes at 205ºC as Cellosize
Details Cellosize product information
Record name Hydroxyethyl cellulose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyethyl cellulose is synthesized by reacting cellulose with sodium hydroxide to form alkali cellulose. This is followed by the addition of ethylene oxide, which reacts with the hydroxyl groups on the cellulose to form hydroxyethyl groups. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure efficient etherification .

Industrial Production Methods:

    Alkalization: Cellulose is treated with sodium hydroxide to form alkali cellulose.

    Etherification: Ethylene oxide is added to the alkali cellulose under controlled conditions to introduce hydroxyethyl groups.

    Neutralization: The reaction mixture is neutralized with an acid to achieve the desired pH.

    Purification: The product is washed with isopropanol and dried to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Hydroxyethyl cellulose primarily undergoes substitution reactions due to the presence of hydroxyl groups. These reactions include:

    Etherification: Reaction with ethylene oxide to form hydroxyethyl groups.

    Esterification: Reaction with acids to form esters.

Common Reagents and Conditions:

    Ethylene oxide: Used in etherification reactions.

    Acids (e.g., acetic acid): Used in esterification reactions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Wound Dressings
HEC has been developed into hydrogel membranes for wound dressing applications. A study demonstrated that HEC-based hydrogels exhibited significant anti-inflammatory and antibacterial properties, making them effective for treating wounds. The membranes were crosslinked with citric acid and showed promising results in suppressing wound complications and promoting healing in vitro .

Drug Delivery Systems
HEC is utilized in drug delivery systems due to its biocompatibility and ability to form gels. It serves as a matrix for controlled release formulations, where it helps to modulate the release rate of active pharmaceutical ingredients, enhancing therapeutic efficacy while minimizing side effects.

Food Packaging

HEC is increasingly used in food packaging due to its film-forming ability and biodegradability. Recent developments have led to the creation of composite films made from HEC, polyvinyl alcohol (PVA), and ε-polylysine (ε-PL). These films demonstrated excellent mechanical strength, UV protection, and antibacterial properties, making them suitable alternatives to conventional plastic packaging .

PropertyHEC/PVA/ε-PL Composite Film
Tensile Strength95.9 ± 4.1 MPa
Elongation at Break148.8 ± 2.6%
UV-A Blocking Percentage98.35%
UV-B Blocking Percentage99.99%

Cosmetic Applications

In cosmetics, HEC serves as a thickening agent and stabilizer in various formulations, including lotions, creams, and gels. Its ability to retain moisture enhances the texture and feel of cosmetic products while providing a smooth application.

Textile Industry

HEC is employed in the textile industry for thickening dyes and finishing processes. It enhances the viscosity of dye baths, allowing for better penetration of dyes into fabrics and improving the overall quality of textile products .

Oil and Gas Industry

In the oil and gas sector, HEC is used as a non-ionic surfactant in drilling fluids. Its ability to increase viscosity helps improve the efficiency of drilling operations by stabilizing suspensions and reducing fluid loss .

Biomedical Engineering

HEC's biocompatibility makes it suitable for various biomedical applications, including tissue engineering scaffolds and drug delivery systems. Research indicates that HEC can be modified to enhance its properties for specific biomedical uses, such as developing smart hydrogels that respond to environmental stimuli .

Case Studies

  • Wound Healing Efficacy : In a study involving human dermal fibroblast cell lines, HEC hydrogel membranes showed superior wound healing activity compared to traditional dressings, highlighting their potential in clinical applications .
  • Food Safety : The development of HEC-based composite films demonstrated an extension of shelf life for perishable goods like green grapes by providing effective barriers against UV light and microbial contamination .
  • Oil Recovery : Research on HEC's application in oil recovery processes indicated improved performance in enhancing oil viscosity, thus facilitating better extraction rates during drilling operations .

Mechanism of Action

Hydroxyethyl cellulose exerts its effects through hydrogen bonding with water molecules, forming a gel-like structure that retains water and increases viscosity. This property makes it an effective thickening and stabilizing agent. In drug delivery systems, this compound acts as a carrier, forming a viscous gel that facilitates the diffusion of drugs across biological membranes .

Comparison with Similar Compounds

Comparison with Similar Cellulose Derivatives

HEC vs. Methylcellulose (MC)

  • Solubility and Reactivity : HEC’s hydroxyethyl groups provide superior hydrophilicity compared to MC’s inert methyl groups, enabling faster dissolution and broader compatibility in aqueous systems .
  • Bioprinting Applications: HEC outperforms MC in 3D bioprinting due to its enhanced printability and self-supporting structures, akin to nanoclay additives .
  • Thermal Stability : MC forms thermoreversible gels, whereas HEC’s gelation is pH- and concentration-dependent, offering tailored stability for drug delivery systems .

HEC vs. Hydroxypropyl Methyl Cellulose (HPMC)

  • Functional Groups : HPMC contains both methyl and hydroxypropyl groups, whereas HEC has hydroxyethyl groups. This difference impacts solubility; HEC dissolves more rapidly in cold water, while HPMC requires higher temperatures .
  • Pharmaceutical Use : Both act as sustained-release carriers, but HEC-based hydrogels show better drug-loading efficiency for amorphous solid drugs due to higher hydroxyl group density .

HEC vs. Carboxymethyl Cellulose (CMC)

  • Ionic Nature: CMC is anionic, while HEC is non-ionic. This makes HEC less sensitive to pH and ionic strength changes, ideal for formulations requiring stability across diverse conditions .
  • Biodegradation : Both are susceptible to microbial degradation, but CMC liquefies faster under bacterial action (e.g., Aspergillus spp.), limiting its use in long-term storage applications .

HEC vs. Ethyl Cellulose (EC)

  • Hydrophobicity : EC is water-insoluble and used primarily as a coating agent, whereas HEC’s water solubility enables its use in hydrogels and injectable formulations .
  • Drug Release : In sustained-release matrices, HEC provides more controlled diffusion compared to EC, which relies on erosion mechanisms .

HEC vs. Nanoclay

  • Rheological Modifiers: HEC mimics nanoclay’s shear-thinning behavior in bioprinting but offers superior biocompatibility and lower toxicity .

Key Data Tables

Table 1: Solubility and Functional Properties

Compound Solubility Key Functional Groups Biodegradability Primary Applications
HEC Cold water Hydroxyethyl High Bioprinting, drug delivery
MC Hot water Methyl Moderate Food thickeners, gels
HPMC Warm water Methyl, Hydroxypropyl High Coatings, pharmaceuticals
CMC Cold water Carboxymethyl High Detergents, paper products
EC Organic solvents Ethyl Low Tablet coatings, adhesives

Table 2: Performance in Drug Release Studies

Polymer Drug Release Mechanism Release Duration (hr) Study Model Reference
HEC Diffusion-controlled 12–24 Verapamil HCl
HPMC Erosion-controlled 8–12 Diltiazem HCl
EC Matrix erosion 24–48 Theophylline

Research Findings and Industrial Relevance

  • 3D Bioprinting: HEC’s rheological properties enable precise extrusion and structural integrity in bioinks, surpassing MC and matching nanoclay .
  • Nanocomposites: HEC-functionalized carbon nanotubes exhibit enhanced dispersion and biocompatibility, critical for biomedical sensors .
  • Environmental Impact : HEC’s biodegradability reduces ecological burden compared to synthetic polymers like polyvinyl alcohol .

Biological Activity

Hydroxyethyl cellulose (HEC) is a non-ionic, water-soluble polymer derived from cellulose. It is widely used in various industries, particularly in pharmaceuticals and cosmetics, due to its unique rheological properties and biocompatibility. This article explores the biological activity of HEC, focusing on its antimicrobial effects, drug delivery applications, and potential in tissue engineering.

Antimicrobial Properties

Recent studies have demonstrated that HEC exhibits significant antimicrobial activity when formulated into topical applications. For instance, a study developed a this compound-based formulation containing probiotics and assessed its antimicrobial effects using in vivo and ex vivo models. The results indicated that the formulation effectively inhibited the growth of various pathogens, suggesting HEC's potential as a vehicle for delivering antimicrobial agents .

Table 1: Antimicrobial Efficacy of HEC-Based Formulations

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Drug Delivery Applications

HEC has been extensively studied for its role in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents. For example, research has shown that HEC-based hydrogels can enhance the stability and release profiles of drugs like folic acid when used in nanohybrid systems with graphene oxide . The study highlighted that varying the concentration of HEC significantly influenced the drug loading capacity and release kinetics.

Case Study: Folic Acid Release from HEC-GO Nanohybrid

In a study assessing the stability and drug delivery capabilities of a graphene oxide-hydroxyethyl cellulose nanohybrid, researchers found that:

  • Drug Loading Efficiency : Up to 75% for folic acid.
  • Release Profile : Sustained release over 72 hours with an initial burst effect within the first 12 hours.
  • Stability : Enhanced stability of folic acid in physiological conditions compared to free drug formulations .

Tissue Engineering and Biocompatibility

HEC's biocompatibility makes it an attractive candidate for applications in tissue engineering. Studies have shown that HEC can be used to create scaffolds that support cell growth and tissue regeneration. A notable investigation focused on developing highly porous HEC scaffolds for tissue engineering applications, demonstrating excellent mechanical properties and biodegradability .

Table 2: Mechanical Properties of HEC Scaffolds

PropertyValue
Tensile Strength95.9 ± 4.1 MPa
Elongation at Break148.8 ± 2.6%
PorosityHigh

Antioxidant Activity

In addition to its antimicrobial properties, HEC has shown potential antioxidant activity. A study evaluated the radical-scavenging activity of HEC-based films, revealing significant inhibition against DPPH radicals. This property could be beneficial in developing packaging materials that not only preserve food but also enhance its safety by reducing oxidative stress .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for characterizing HEC purity and substituent distribution in pharmaceutical applications?

  • Methodology : Use pharmacopeial protocols such as viscosity measurements in buffered water (adjusted for nitrate content via UV-Vis spectroscopy) and gas chromatography (GC) for residual ethylene oxide quantification. For substituent analysis, hydrolyze HEC to glucose monomers and employ LC-MS to identify substitution patterns .
  • Key Considerations : Calibration with reference standards (e.g., USP) ensures reproducibility. Viscosity must be measured at controlled temperatures to avoid thermal degradation .

Q. How can researchers optimize HEC dissolution in aqueous systems for reproducible experimental outcomes?

  • Methodology : For instant HEC, use cold water with high-speed stirring to prevent clumping. For ordinary HEC, pre-wet the powder with ethanol (1:5 ratio) before adding hot water (50–60°C) under shear mixing .
  • Key Considerations : Monitor dissolution completeness via turbidity measurements or rheological consistency checks. Incomplete dissolution introduces variability in gel strength and viscosity .

Q. What experimental approaches are used to assess HEC biodegradability in biomedical or environmental contexts?

  • Methodology : Conduct microbial degradation assays using Aspergillus niger or gram-negative bacteria (e.g., Pseudomonas spp.) in controlled environments. Quantify degradation via mass loss, CO₂ evolution, or enzymatic activity (e.g., cellulase assays) .
  • Key Considerations : Ether bond cleavage rates depend on substituent type and degree. Compare results with unmodified cellulose controls to isolate HEC-specific degradation pathways .

Q. How are HEC-bentonite composites prepared for enhanced adsorption in wastewater treatment studies?

  • Methodology : Use in-situ polymerization (e.g., acrylamide grafting) or self-assembly techniques. For example, mix HEC with bentonite in a 1:2 ratio, initiate polymerization with ammonium persulfate, and crosslink with N,N'-methylenebisacrylamide .
  • Key Considerations : Grafting increases molecular chain length, improving thermal stability (up to 130°C) and adsorption capacity for heavy metals .

Advanced Research Questions

Q. What grafting strategies improve HEC’s thermal stability for high-temperature drilling fluid applications?

  • Methodology : Graft acrylamide onto HEC using redox initiators (e.g., ceric ammonium nitrate). Characterize thermal stability via thermogravimetric analysis (TGA) and rheological testing at incremental temperatures (up to 150°C) .
  • Key Considerations : Ether bond content inversely correlates with thermal resistance. Post-grafting, the glass transition temperature (Tg) increases by ~20°C, delaying polymer breakdown .

Q. How can chemometric tools resolve complex substituent patterns in HEC derivatives during LC-MS analysis?

  • Methodology : Apply multivariate analysis (e.g., principal component analysis) to LC-MS datasets to distinguish substituent combinations (e.g., ethylene oxide side chains). Use open-source tools like MZmine for peak alignment and noise reduction .
  • Key Considerations : For highly substituted HEC (e.g., MEHEC), tailor data processing to account for >7,000 possible monomer structures, including isomer differentiation via retention time clustering .

Q. What role do substituent position and degree of substitution (DS) play in HEC’s solution behavior under alkaline conditions?

  • Methodology : Synthesize HEC with controlled DS (0.5–2.5) via reaction time modulation. Analyze solution thermodynamics using differential scanning calorimetry (DSC) and viscometry in NaOH-water systems .
  • Key Findings : Low-substitution HEC (DS <1.0) forms stable solutions in 8% NaOH, while higher DS induces phase separation due to hydrophobic interactions .

Q. How does HEC’s thermal history affect its rheological properties in polymer gel formulations?

  • Methodology : Subject HEC gels to cyclic heating-cooling (25–110°C) and measure viscoelasticity via oscillatory rheometry. Compare hysteresis loops to assess structural recovery .
  • Key Considerations : Prolonged thermal stress (>100°C) irreversibly disrupts hydrogen bonding, reducing storage modulus (G') by 30–40% .

Methodological Notes

  • Data Interpretation : For contradictory results (e.g., thermal stability claims), verify experimental conditions (e.g., heating rate, DS). Cross-reference with peer-reviewed datasets from journals like Cellulose (Impact Factor: 4.5) .
  • Ethical Compliance : Adhere to pharmacopeial guidelines (USP-NF) for HEC handling and disposal, particularly when testing biomedical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.